molecular formula C22H25FN2O4 B2542980 3-(2-Phenoxypropanamido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1351608-23-5

3-(2-Phenoxypropanamido)cyclohexyl (4-fluorophenyl)carbamate

Cat. No.: B2542980
CAS No.: 1351608-23-5
M. Wt: 400.45
InChI Key: JREUVBDKSNWWII-UHFFFAOYSA-N
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Description

3-(2-Phenoxypropanamido)cyclohexyl (4-fluorophenyl)carbamate is a complex organic compound with a unique structure that includes multiple functional groups such as amides, carbamates, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenoxypropanamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 2-Phenoxypropanoic Acid: This can be achieved through the reaction of phenol with 2-bromopropanoic acid under basic conditions.

    Amidation: The 2-Phenoxypropanoic acid is then converted to 2-Phenoxypropanamide using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Cyclohexylation: The 2-Phenoxypropanamide is reacted with cyclohexylamine to form the corresponding cyclohexylamide.

    Carbamoylation: Finally, the cyclohexylamide is treated with 4-fluorophenyl isocyanate to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenoxypropanamido)cyclohexyl (4-fluorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide or carbamate groups to amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

3-(2-Phenoxypropanamido)cyclohexyl (4-fluorophenyl)carbamate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules like proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-(2-Phenoxypropanamido)cyclohexyl (4-fluorophenyl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Phenoxypropanamido)cyclohexyl (4-chlorophenyl)carbamate
  • 3-(2-Phenoxypropanamido)cyclohexyl (4-bromophenyl)carbamate
  • 3-(2-Phenoxypropanamido)cyclohexyl (4-methylphenyl)carbamate

Uniqueness

3-(2-Phenoxypropanamido)cyclohexyl (4-fluorophenyl)carbamate is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile.

Properties

IUPAC Name

[3-(2-phenoxypropanoylamino)cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O4/c1-15(28-19-7-3-2-4-8-19)21(26)24-18-6-5-9-20(14-18)29-22(27)25-17-12-10-16(23)11-13-17/h2-4,7-8,10-13,15,18,20H,5-6,9,14H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREUVBDKSNWWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC(C1)OC(=O)NC2=CC=C(C=C2)F)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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